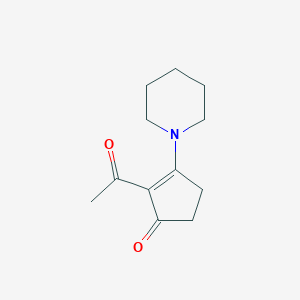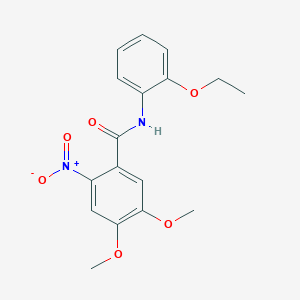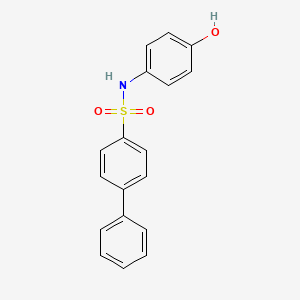
(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone, also known as IBMP, is a chemical compound that has been studied for its potential use in scientific research. IBMP is a benzimidazole derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This compound has been found to have a high binding affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been found to have a high binding affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell growth, and the reduction of inflammation. This compound has been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and cognition. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been found to reduce inflammation in various animal models, which suggests that it may have anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone in lab experiments is its high binding affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders. Additionally, this compound has been found to have various biochemical and physiological effects, which makes it a promising compound for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone. One potential direction is to further investigate its potential use as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as a cancer treatment, given its ability to inhibit cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone involves the reaction of 1H-benzimidazole-2-carboxylic acid with 4-methoxybenzyl chloride in the presence of potassium carbonate and isopropyl alcohol. The resulting product is then purified through recrystallization to obtain the pure this compound compound.
科学研究应用
(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone has been studied for its potential use in various scientific research applications, including as a potential drug candidate for the treatment of neurological disorders, cancer, and inflammation. This compound has been found to have a high binding affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(4-methoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-3)11-9-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXCRBZUGKPCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)
![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)




![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)


![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)